molecular formula C4H4FN3O B592519 5-Fluorocytosine-6-3H CAS No. 132567-20-5

5-Fluorocytosine-6-3H

Cat. No.: B592519
CAS No.: 132567-20-5
M. Wt: 131.102
InChI Key: XRECTZIEBJDKEO-CNRUNOGKSA-N
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Description

5-Fluorocytosine-6-3H, also known as 5-fluorocytosine, is a synthetic antifungal compound first synthesized in 1957. It is a fluorinated analogue of cytosine and is primarily used to treat fungal infections. The compound is unique in that it has no intrinsic antifungal activity but is converted into 5-fluorouracil within susceptible fungal cells, which then inhibits fungal RNA and DNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-fluorocytosine involves several steps:

    Condensation Reaction: Methyl fluoroacetate is condensed with ethyl formate.

    Reaction with Urea: The product undergoes a reaction with urea.

    Chlorination Reaction: The intermediate is chlorinated using thionyl chloride.

    Ammonolysis Reaction: The chlorinated product is subjected to ammonolysis with ammonium hydroxide.

    Hydrolysis Reaction: Finally, the product is hydrolyzed with sulfuric acid to yield 5-fluorocytosine.

Industrial Production Methods

Industrial production methods aim to optimize yield, reduce pollution, and lower costs. One such method involves:

    Condensation in Xylene: Ethyl formate is added dropwise in xylene and condensed with methyl fluoroacetate using a metal catalyst.

    Chlorination with Organic Amine Catalyst: The intermediate undergoes chlorination with a chlorinating agent in the presence of an organic amine catalyst.

    Ammoniation Substitution: The chlorination product is subjected to ammoniation substitution in an ammonia gas pressure environment with phase transfer catalysts.

    Acidic Hydrolysis: The final product is obtained through acidic hydrolysis.

Chemical Reactions Analysis

Types of Reactions

5-Fluorocytosine undergoes various chemical reactions, including:

    Oxidation: Conversion to 5-fluorouracil.

    Reduction: Not commonly observed.

    Substitution: Chlorination and ammonolysis reactions.

Common Reagents and Conditions

    Oxidation: Involves enzymes like cytosine deaminase.

    Chlorination: Uses thionyl chloride.

    Ammonolysis: Uses ammonium hydroxide.

Major Products

    5-Fluorouracil: Form

Properties

IUPAC Name

4-amino-5-fluoro-6-tritio-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i1T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRECTZIEBJDKEO-CNRUNOGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=C(C(=NC(=O)N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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